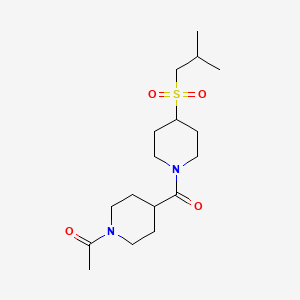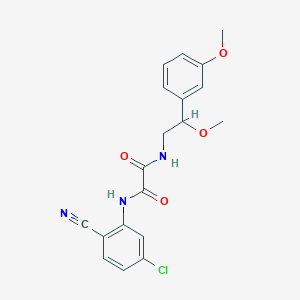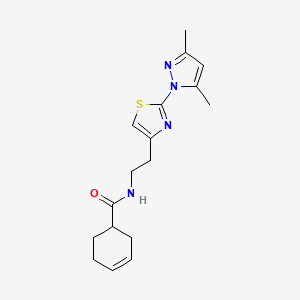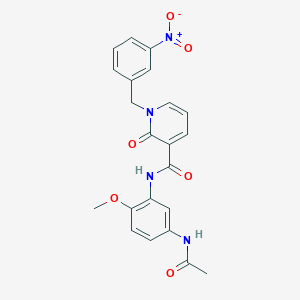
1-(4-(4-(Isobutylsulfonyl)piperidine-1-carbonyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(4-(4-(Isobutylsulfonyl)piperidine-1-carbonyl)piperidin-1-yl)ethanone is a complex molecule that likely features a piperidine core structure, which is a common motif in medicinal chemistry due to its prevalence in bioactive molecules. The molecule includes sulfonyl and carbonyl functional groups, which suggests potential reactivity and interaction with biological targets. The isobutylsulfonyl group indicates the presence of a sulfur atom likely in a sulfonyl linkage, which can contribute to the molecule's physicochemical properties and its potential as a pharmacophore.
Synthesis Analysis
The synthesis of related piperidine compounds typically involves condensation reactions. For instance, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was synthesized through the condensation of piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride using methylene dichloride as a solvent and triethylamine as a base . Similar methods were employed in the synthesis of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol and 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol . These methods suggest that the synthesis of 1-(4-(4-(Isobutylsulfonyl)piperidine-1-carbonyl)piperidin-1-yl)ethanone would also involve a condensation step, possibly with an isobutylsulfonyl chloride derivative and a suitable piperidine precursor.
Molecular Structure Analysis
X-ray crystallography studies of similar compounds reveal that the piperidine ring often adopts a chair conformation, which is a stable configuration for six-membered rings . The geometry around the sulfur atom in sulfonyl-containing compounds is typically distorted from a regular tetrahedron due to the presence of substituents . This information can be extrapolated to suggest that in 1-(4-(4-(Isobutylsulfonyl)piperidine-1-carbonyl)piperidin-1-yl)ethanone, the piperidine rings are likely to be in chair conformations, and the geometry around the sulfur atom would be similarly distorted.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including stereoselective S_N1 reactions with soft carbon nucleophiles in the presence of Lewis acids . This type of reactivity is also seen in the enantioselective synthesis of 2,3,6-trisubstituted piperidines, where a cyclic diene undergoes selective addition reactions . These reactions are indicative of the potential transformations that 1-(4-(4-(Isobutylsulfonyl)piperidine-1-carbonyl)piperidin-1-yl)ethanone could undergo, particularly in the context of synthesizing stereochemically complex piperidine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of sulfonyl and carbonyl groups can affect the compound's polarity, solubility, and potential for forming hydrogen bonds . The chair conformation of the piperidine ring contributes to the molecule's stability and may influence its reactivity . The crystallographic data of related compounds provide insights into the molecular packing, which can be important for understanding the compound's behavior in the solid state .
Scientific Research Applications
Hydrogen-bonding Patterns and Molecular Structures
One study examined the hydrogen-bonding patterns in enaminones, including derivatives of piperidine, to understand their molecular structures and interactions. The findings showed bifurcated intra- and intermolecular hydrogen bonding that plays a crucial role in the stability of these compounds, with implications for their physical properties and reactivity (Balderson et al., 2007).
Antimicrobial and Anticancer Properties
Another study focused on the synthesis of piperidine-containing compounds, demonstrating their significant antibacterial activity. This research highlights the potential of piperidine derivatives in developing new antibiotics and addressing the challenge of antibiotic resistance (Merugu, Ramesh, & Sreenivasulu, 2010).
Furthermore, compounds with a piperidine moiety have been synthesized and evaluated for their anticancer activity. These studies show the promise of such derivatives in cancer therapy, providing a foundation for further exploration of their therapeutic potential (Bashandy et al., 2011).
Molecular Structure and Spectroscopic Analysis
Research on the synthesis and characterization of piperidine derivatives, including X-ray diffraction studies, offers insight into their molecular structure and interaction mechanisms. Such studies are crucial for understanding the properties of these compounds and optimizing their functions in various applications (Karthik et al., 2021).
properties
IUPAC Name |
1-[4-[4-(2-methylpropylsulfonyl)piperidine-1-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O4S/c1-13(2)12-24(22,23)16-6-10-19(11-7-16)17(21)15-4-8-18(9-5-15)14(3)20/h13,15-16H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNQOXXHHHICKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-(Isobutylsulfonyl)piperidine-1-carbonyl)piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2526058.png)
![tert-Butyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B2526059.png)
![(2E)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2526062.png)


![5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-benzyl-2(1H)-pyridinone](/img/structure/B2526066.png)
![1-(2-Methoxypyridin-4-yl)-4-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one](/img/structure/B2526068.png)



![8-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione](/img/structure/B2526078.png)
![Ethyl (2-{[(5-bromo-2-thienyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2526079.png)
![1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B2526080.png)
